N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide
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Overview
Description
N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and an ethoxyphenyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide typically involves the following steps:
Protection of Glycine: Glycine is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form Boc-glycine.
Coupling Reaction: The protected glycine is then coupled with 4-ethoxyaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Deprotection: Removal of the Boc group yields N-(4-ethoxyphenyl)glycinamide.
Substitution: Depending on the nucleophile used, different substituted products can be obtained.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its structural features.
Biological Studies: Used in studies involving enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide involves its interaction with biological molecules through its amide and ethoxyphenyl groups. These interactions can affect enzyme activity and protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butoxycarbonyl)-N1-phenylglycinamide
- N-(tert-butoxycarbonyl)-N1-(4-methoxyphenyl)glycinamide
Uniqueness
N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[2-(4-ethoxyanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-12-8-6-11(7-9-12)17-13(18)10-16-14(19)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOYSHHIDBUQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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